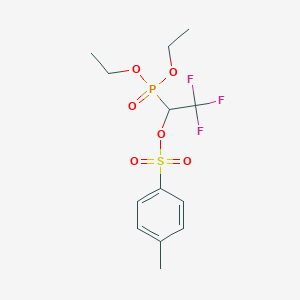
1-(Diethoxyphosphoryl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diethoxyphosphoryl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate, 97% (1-DTPT-97) is a powerful and versatile reagent used in a variety of synthetic transformations. It is a member of the phosphoramidite family of reagents and has several unique properties that make it especially useful in the laboratory. 1-DTPT-97 is a stable, colorless liquid that is soluble in many organic solvents and is relatively non-toxic. It is also thermally stable, with a decomposition temperature of >200°C.
Mechanism of Action
1-(Diethoxyphosphoryl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate, 97% acts as a nucleophile in many synthetic transformations. It reacts with electrophiles, such as carbonyl compounds, to form a phosphoramidite intermediate. This intermediate can then be hydrolyzed to form the desired product.
Biochemical and Physiological Effects
1-(Diethoxyphosphoryl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate, 97% has not been studied extensively with regard to its biochemical and physiological effects. However, it is known to be relatively non-toxic and is not known to be a human carcinogen.
Advantages and Limitations for Lab Experiments
1-(Diethoxyphosphoryl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate, 97% has several advantages for use in laboratory experiments. It is thermally stable, has a high yield, and is relatively non-toxic. Additionally, it is soluble in many organic solvents, making it easy to use in a variety of synthetic transformations. The main limitation of 1-(Diethoxyphosphoryl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate, 97% is that it is not water soluble, which can limit its use in certain reactions.
Future Directions
1-(Diethoxyphosphoryl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate, 97% has potential applications in the synthesis of peptides and proteins, as well as in the synthesis of heterocycles. Additionally, further research is needed to explore its potential use in the synthesis of other organic compounds. Additionally, further research is needed to explore its biochemical and physiological effects, as well as its potential toxicity. Finally, further research is needed to explore its potential use in the synthesis of drugs and other pharmaceuticals.
Synthesis Methods
1-(Diethoxyphosphoryl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate, 97% can be synthesized from the reaction of diethoxyphosphoryl chloride and trifluoroacetic anhydride in the presence of 4-methylbenzenesulfonic acid. The reaction proceeds at room temperature with a yield of 97%.
Scientific Research Applications
1-(Diethoxyphosphoryl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate, 97% has many applications in scientific research, including the synthesis of organic compounds, the preparation of phosphoramidites for solid-phase synthesis, and the synthesis of peptides and proteins. It is also used in the synthesis of heterocycles, such as pyridines, imidazoles, and pyrazoles.
properties
IUPAC Name |
(1-diethoxyphosphoryl-2,2,2-trifluoroethyl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3O6PS/c1-4-20-23(17,21-5-2)12(13(14,15)16)22-24(18,19)11-8-6-10(3)7-9-11/h6-9,12H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFPPTPTTKXGDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(F)(F)F)OS(=O)(=O)C1=CC=C(C=C1)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3O6PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Diethoxyphosphoryl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3,3,3-trifluoro-N-[(4-methylphenyl)sulfonyl]alaninate, 97% (Tos-L-Ala(F3)-OMe)](/img/structure/B6328229.png)
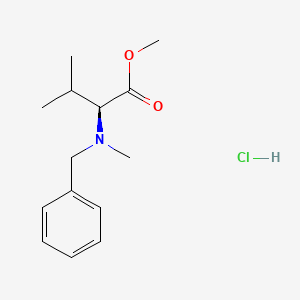
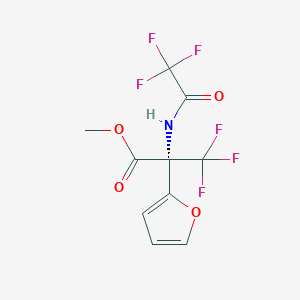
![Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-(2-furyl)alaninate, 97%](/img/structure/B6328246.png)
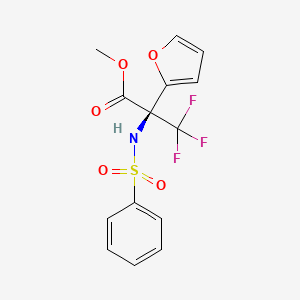
![1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6328275.png)
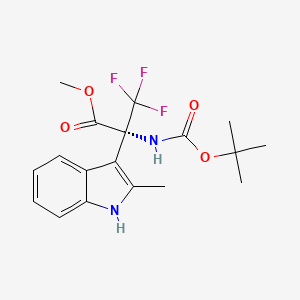


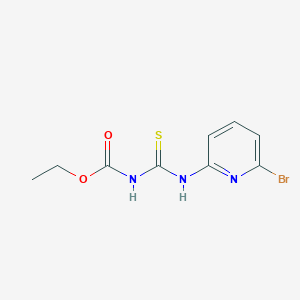
![Ethyl 1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]prolinate](/img/structure/B6328319.png)
![1-Butyl-2,3-dimethylimidazoliumoctylsulfate, 98% [BDiMIM] [OcSO4]](/img/structure/B6328321.png)
![5-[(4-Methoxyphenyl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B6328329.png)
